molecular formula C15H15FN2O3S B5869333 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide

カタログ番号: B5869333
分子量: 322.4 g/mol
InChIキー: RKOFHHWADFQFLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, commonly known as FMPG, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. The inhibition of DPP-IV by FMPG has been shown to have potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.

作用機序

FMPG acts as a competitive inhibitor of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, FMPG increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in improved glucose homeostasis and reduced hyperglycemia.
Biochemical and Physiological Effects
FMPG has been shown to have several biochemical and physiological effects, including increased insulin secretion, reduced glucagon secretion, improved glucose tolerance, and reduced HbA1c levels. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

実験室実験の利点と制限

One of the main advantages of FMPG is its potency as a N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide inhibitor, which makes it a useful tool for studying the role of this compound in glucose metabolism and other physiological processes. However, its high potency also means that it must be used at low concentrations to avoid non-specific effects. Additionally, FMPG is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.

将来の方向性

There are several potential future directions for research on FMPG. One area of interest is the development of more selective N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide inhibitors that target specific isoforms of the enzyme. Another area of interest is the investigation of FMPG's effects on other physiological processes, such as inflammation and oxidative stress. Finally, there is a need for further clinical trials to establish the safety and efficacy of FMPG as a therapeutic agent for type 2 diabetes and other metabolic disorders.
Conclusion
In conclusion, FMPG is a potent inhibitor of this compound that has shown promise as a therapeutic agent for type 2 diabetes and other metabolic disorders. Its mechanism of action involves the inhibition of this compound, which increases the levels of incretin hormones and improves glucose homeostasis. While FMPG has several advantages as a research tool, its long-term safety and efficacy have not yet been fully established, and further research is needed to explore its potential therapeutic applications and future directions.

合成法

The synthesis of FMPG involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-N-phenylglycinamide, followed by the addition of triethylamine and the subsequent purification of the product. The final product is obtained as a white crystalline powder with a high degree of purity.

科学的研究の応用

FMPG has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models, and clinical trials have demonstrated its efficacy in reducing HbA1c levels in patients with type 2 diabetes.

特性

IUPAC Name

2-(N-(4-fluorophenyl)sulfonylanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-17-15(19)11-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOFHHWADFQFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。